molecular formula C24H26N6O3 B562575 Olmesartan-d6 Acid

Olmesartan-d6 Acid

Cat. No.: B562575
M. Wt: 452.5 g/mol
InChI Key: VTRAEEWXHOVJFV-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olmesartan-d6 is a deuterated form of Olmesartan, which is an angiotensin II type 1 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Olmesartan. The deuterium atoms in Olmesartan-d6 replace hydrogen atoms, providing a stable isotope that can be tracked in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Olmesartan-d6 involves the incorporation of deuterium atoms into the Olmesartan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of Olmesartan-d6 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product undergoes rigorous quality control to ensure its purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Olmesartan-d6 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, Olmesartan-d6 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Olmesartan-d6 into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in Olmesartan-d6 with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Olmesartan-d6 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Olmesartan-d6, like Olmesartan, acts as an angiotensin II receptor blocker. It selectively binds to the angiotensin II type 1 receptor, preventing angiotensin II from exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and increased excretion of sodium, ultimately lowering blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are part of the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

  • Losartan
  • Telmisartan
  • Valsartan
  • Irbesartan
  • Candesartan

Comparison: Olmesartan-d6 is unique due to its deuterium enrichment, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other angiotensin II receptor blockers, Olmesartan-d6 offers a more precise tool for studying the metabolism and action of Olmesartan in biological systems .

Properties

IUPAC Name

5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRAEEWXHOVJFV-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.